
tert-Butyl (2-mercaptopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-sulfanylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a sulfanylpropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfanylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2-sulfanylpropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial synthesis, allowing for the formation of the desired product under mild conditions with high selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfanylpropyl)carbamate can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-sulfanylpropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound can be used to modify proteins or peptides, protecting specific functional groups during synthesis and allowing for selective deprotection under mild conditions.
Medicine: The compound’s ability to act as a protecting group makes it valuable in the synthesis of pharmaceuticals, where selective protection and deprotection of functional groups are crucial.
Industry: In industrial applications, tert-butyl N-(2-sulfanylpropyl)carbamate is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-sulfanylpropyl)carbamate primarily involves its role as a protecting group. The carbamate functional group can be selectively removed under acidic or basic conditions, revealing the free amine or thiol group. This selective deprotection allows for the stepwise synthesis of complex molecules, ensuring that specific functional groups are protected during intermediate steps and exposed when needed .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(2-sulfanylpropyl)carbamate.
Benzyl carbamate: Another carbamate used for protecting amines, but with different deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with base-labile deprotection.
Uniqueness: tert-Butyl N-(2-sulfanylpropyl)carbamate is unique due to the presence of the sulfanylpropyl group, which provides additional reactivity and versatility in chemical synthesis. This compound allows for selective modifications and transformations that are not possible with simpler carbamates .
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(12)5-9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10) |
Clave InChI |
ARCVSYPZOGAJDR-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
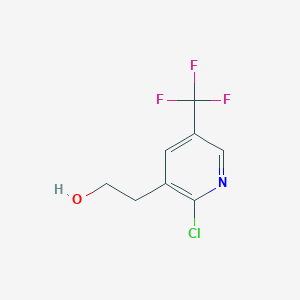
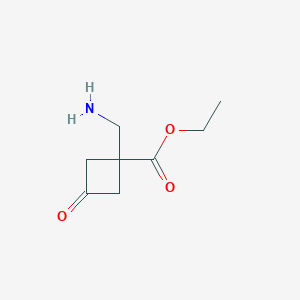

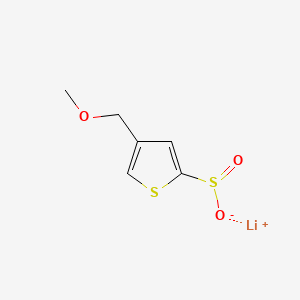
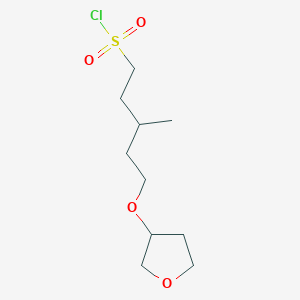



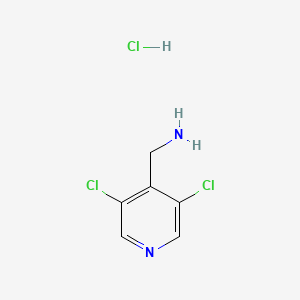
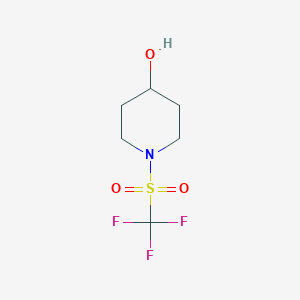
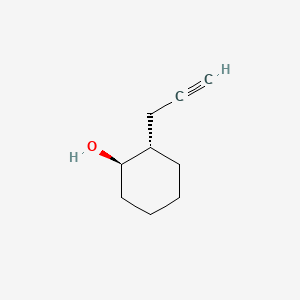
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
